Home > Products > Screening Compounds P48405 > 2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide
2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide - 2415632-08-3

2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide

Catalog Number: EVT-2748535
CAS Number: 2415632-08-3
Molecular Formula: C25H18Cl2N4O3
Molecular Weight: 493.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{1-[(2-Cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide is a novel synthetic compound belonging to the class of quinazolinedione derivatives. It has garnered significant interest in scientific research due to its potential as an anticonvulsant agent.

Synthesis Analysis

This compound is synthesized through a two-step process. First, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is prepared. This is followed by alkylation of this intermediate with 2-cyanobenzyl chloride in dimethylformamide in the presence of potassium carbonate at 70-80°C.

Molecular Structure Analysis
  • Elemental analysis: This confirms the elemental composition of the compound.
  • 1H and 13C NMR spectroscopy: This provides detailed information about the hydrogen and carbon atoms in the molecule and their connectivity.
  • LC/MS method: This technique is used to confirm the molecular weight and purity of the compound.
Mechanism of Action
  • GABAergic system: Studies indicate a possible interaction with the GABAergic system, potentially through modulation of GABA receptors or inhibition of GABA aminotransferase (GABAAT).
  • Glycinergic system: It also displays potential for interaction with the glycinergic system, as evidenced by its effectiveness in a strychnine-induced seizure model.
  • Adenosinergic system: The compound's effectiveness in a caffeine-induced seizure model suggests potential modulation of the adenosinergic system.

Molecular docking studies have been employed to investigate the binding affinity of the compound to these targets, providing further evidence for its potential multi-target mechanism of action.

Applications

The primary scientific application of this compound is in the field of anticonvulsant research. Studies have demonstrated its effectiveness in reducing mortality rates in mice models of seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. This suggests its potential as a lead compound for the development of new anticonvulsant drugs.

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

    Compound Description: N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a promising anticonvulsant compound. It exhibits a pronounced anticonvulsant effect in mice models of seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine. This suggests that its mechanism of action involves GABAergic, glycinergic, and adenosinergic pathways.

    Relevance: This compound is the direct precursor to the target compound, 2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide. The target compound is synthesized via alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide with the corresponding benzyl chloride derivative. They share the core structure of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide, with the target compound bearing an additional benzyl substituent at the 1-position of the quinazolinedione ring. Notably, while N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide exhibits promising anticonvulsant activity, the addition of the benzyl substituent in the target compound seems to abolish this activity. This observation highlights the importance of the cyclic amide fragment in the core structure for anticonvulsant activity manifestation.

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

    Compound Description: 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid is a drug candidate studied for its potential use as a leukocyte function-associated antigen-1 (LFA-1) antagonist. Microbial biotransformation studies using actinomycetes strains were conducted to generate its human metabolites for further characterization and evaluation.

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)

    Compound Description: 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid, also known as BMS-688521, is a potent small molecule antagonist of LFA-1. It exhibits significantly enhanced in vitro and ex vivo potency compared to its first-generation counterparts, demonstrating in vivo activity and an acceptable pharmacokinetic and safety profile.

Properties

CAS Number

2415632-08-3

Product Name

2-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide

IUPAC Name

2-[1-[(2-cyanophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(2,4-dichlorophenyl)methyl]acetamide

Molecular Formula

C25H18Cl2N4O3

Molecular Weight

493.34

InChI

InChI=1S/C25H24Cl2N4O3/c26-19-10-9-17(21(27)11-19)13-29-23(32)15-31-24(33)20-7-3-4-8-22(20)30(25(31)34)14-18-6-2-1-5-16(18)12-28/h1-2,5-6,9-11,20,22H,3-4,7-8,13-15H2,(H,29,32)

InChI Key

WGMJHNUMQCITJT-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC(=O)NCC4=C(C=C(C=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.